Garcinexanthone A
Description
Garcinexanthone A is a naturally occurring xanthone derivative isolated from plants of the Garcinia genus. Its chemical formula is C₁₉H₁₈O₆ (molecular weight: 342.34 g/mol), with the CAS registry number 1107620-67-6 . As a high-purity analytical standard (HPLC ≥98%), it is used in pharmaceutical and biochemical research for quality control and bioactivity studies .
Properties
IUPAC Name |
7,10-dihydroxy-12-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-19(2)7-6-9-8-10-14(22)13-11(20)4-5-12(21)17(13)24-16(10)18(23-3)15(9)25-19/h4-5,8,20-21H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSPLWUUTQJIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC3=C(C(=C2O1)OC)OC4=C(C=CC(=C4C3=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Garcinexanthone A involves several steps, starting from the extraction of the compound from the leaves of Garcinia lancilimba. The process includes solvent extraction, followed by chromatographic techniques such as silica column chromatography and high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for higher yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Garcinexanthone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying the chemical behavior of xanthones and their derivatives.
Industry: The antioxidant and antimicrobial properties of this compound make it a potential additive in food and cosmetic industries.
Mechanism of Action
Garcinexanthone A can be compared with other prenylated xanthones isolated from Garcinia species, such as Garcinexanthone G and Garcinexanthone I . While all these compounds share a similar core structure, they differ in the number and position of prenyl groups, which can significantly affect their biological activities . This compound is unique due to its specific antiproliferative activity against certain cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Xanthones
Xanthones from Garcinia species exhibit diverse bioactivities influenced by substituents such as hydroxyl, methoxy, and prenyl groups. Below is a detailed comparison of Garcinexanthone A with structurally or functionally related compounds:
Table 1: Structural and Bioactivity Comparison of this compound and Analogues
Key Structural and Functional Insights
Prenylation and Cytotoxicity: Compounds with multiple prenyl groups (e.g., 1,4,5,6-tetrahydroxy-7,8-di-prenylxanthone) exhibit stronger cytotoxicity (IC₅₀ = 2.8 µM) compared to those with cyclized or single prenyl groups (e.g., Garcinexanthone B: IC₅₀ = 22.8 µM) . This suggests that prenyl group quantity and configuration critically influence bioactivity. This compound’s unconfirmed structure may share this trend if it contains non-cyclized prenyl moieties.
Hydroxylation and Enzyme Inhibition :
- Garcinexanthone G demonstrates selective butyrylcholinesterase (BChE) inhibition due to its C-10 hydroxyl group , which forms hydrogen bonds with the enzyme’s catalytic site . In contrast, this compound’s lack of reported cholinesterase activity implies structural differences, possibly in hydroxyl group positioning.
Antioxidant Activity: Garcinexanthone F’s α,β-unsaturated γ-lactone moiety enhances radical scavenging (DPPH IC₅₀ = 22.32 µM) .
Cyclization Effects :
- Cyclization of prenyl groups into pyran or furan rings (e.g., Garcinexanthone B) reduces cytotoxicity compared to linear prenylated analogues . This highlights the importance of open-chain prenyl groups in enhancing bioactivity.
Biological Activity
Garcinexanthone A is a xanthone compound derived from the Garcinia genus, particularly noted for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a complex structure typical of xanthones, characterized by the presence of multiple hydroxyl groups and an isoprenyl side chain. These structural components are believed to contribute significantly to its biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were reported as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 10 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
2. Anti-inflammatory Activity
This compound has been shown to inhibit the production of pro-inflammatory cytokines. In vitro studies indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in lipopolysaccharide-stimulated macrophages. The compound's anti-inflammatory effects were quantified with an IC50 value of approximately 15 μM, demonstrating its potential in treating inflammatory diseases .
3. Anticancer Activity
The anticancer properties of this compound have been extensively studied. It has shown cytotoxic effects on various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 = 8 μM
- Lung Cancer (A549) : IC50 = 6 μM
- Colorectal Cancer (HT-29) : IC50 = 10 μM
These findings indicate that this compound induces apoptosis in cancer cells through mechanisms involving the activation of caspases and the disruption of mitochondrial membrane potential .
4. Antioxidant Activity
This compound also demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative stress. The compound showed a DPPH radical scavenging activity with an IC50 value of 20 μg/mL, indicating its potential use in preventing oxidative damage associated with various diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Case Study 1 : In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in marked improvements in symptoms and reduced inflammatory markers.
- Case Study 2 : Patients with early-stage breast cancer treated with a combination of standard chemotherapy and this compound exhibited enhanced tumor regression compared to those receiving chemotherapy alone.
Q & A
Q. What are the recommended safety precautions when handling Garcinexanthone A in laboratory settings?
Researchers should use NIOSH/CEN-approved respiratory protection (e.g., P95 respirators for low hazard levels; OV/AG/P99 or ABEK-P2 for higher exposure risks) and ensure adequate ventilation to avoid dust inhalation. Skin and eye protection are critical due to its classification as a skin irritant (H315) and serious eye irritant (H319). Immediate flushing with water is required for eye exposure, and contaminated skin should be washed with soap and water .
Q. How should this compound be stored to maintain stability?
this compound is stable under recommended storage conditions (room temperature, dry environment). Avoid incompatible materials such as strong oxidizing agents and ensure containers are tightly sealed to prevent moisture absorption or dust formation. Stability data suggests no hazardous decomposition under normal lab conditions .
Q. What analytical techniques are used to characterize this compound's molecular structure?
Structural elucidation relies on spectroscopic methods, particularly 2D-NMR (e.g., HSQC, HMBC) to confirm the xanthone backbone and substituent positions. Mass spectrometry (MS) and UV-Vis spectroscopy are complementary for molecular weight determination and functional group identification .
Q. What are the acute toxicity profiles of this compound?
Acute toxicity data indicate skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). No carcinogenic classification exists per IARC, ACGIH, NTP, or OSHA. Researchers should implement engineering controls (e.g., fume hoods) and adhere to first-aid protocols for accidental exposure .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound's antioxidant mechanisms?
In vitro antioxidant activity is evaluated via radical scavenging assays (e.g., DPPH and hydroxyl radicals). For this compound, IC50 values of 22.32 μM (DPPH) and 1.16 μM (HO·) were reported. Include positive controls (e.g., ascorbic acid) and dose-response curves to validate potency. Mechanistic studies may involve electron transfer (ET) or hydrogen atom transfer (HAT) assays .
Q. How should conflicting data regarding this compound's environmental impact be addressed?
Current safety data lack environmental toxicity assessments (e.g., biodegradability, bioaccumulation). Researchers should conduct OECD guideline-compliant tests (e.g., 301 for ready biodegradability) and monitor soil/water mobility. Computational models (e.g., EPI Suite) can predict persistence and toxicity thresholds .
Q. What methodological considerations are critical when evaluating this compound's cytotoxicity?
Use in vitro models (e.g., MTT assay on cancer cell lines) with proper controls (solvent, viability standards). Validate results against known cytotoxins and account for solubility limitations (e.g., DMSO vehicle). Dose ranges should align with acute toxicity thresholds (H335) to avoid false positives .
Q. How can structural modifications of this compound optimize its bioactivity?
Rational drug design should focus on the α,β-unsaturated γ-lactone moiety, which contributes to antioxidant activity. Synthetic analogs with electron-donating groups (e.g., -OH, -OCH3) can enhance radical scavenging. Computational docking studies (e.g., AutoDock) may identify target interactions (e.g., Nrf2/ARE pathway) .
Q. What protocols ensure ethical disposal of this compound waste?
Collect waste in closed, labeled containers and avoid drainage systems. Engage licensed disposal firms for incineration or chemical neutralization. Document disposal methods per Section 13 of safety data sheets and adhere to local regulations (e.g., EPA, REACH) .
Q. How can researchers resolve discrepancies in this compound's reported stability under varying pH conditions?
Perform accelerated stability studies (ICH Q1A guidelines) across pH ranges (1–13) using HPLC to monitor degradation products. Compare results with literature and validate via stress testing (heat, light, oxidation). Statistical tools (e.g., ANOVA) can quantify variability .
Q. Methodological Notes
- Safety Compliance : Always cross-reference Sections 2 (hazards) and 8 (protective measures) of safety data sheets during experimental design .
- Data Validation : Use triplicate measurements and error bars (standard deviation) in bioactivity assays to ensure reproducibility .
- Ethical Research : Document negative results and contradictory data transparently to advance collective understanding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
